(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]
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Description
Spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane], commonly known as 7As, is a heterocyclic compound that has been of interest to researchers due to its unique structure and potential applications in various fields.
Scientific Research Applications
Organocatalytic Synthesis and Structural Diversity
The enantioselective organocatalytic approach has been developed for the rapid synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. This synthesis method uses chiral phosphoric acid in an asymmetric catalytic three-component 1,3-dipolar cycloaddition, yielding spirooxindole derivatives with excellent stereoselectivities and unusual regiochemistry under mild conditions (Xiao-Hua Chen et al., 2009).
Biological Activities and Applications
A new class of spiro pyrrolidines has been evaluated for their antimicrobial and antifungal activities against various human pathogenic bacteria and dermatophytic fungi, demonstrating significant activity except against Bacillus subtilis (A. A. Raj et al., 2003). Additionally, spiro[pyrrolidine-3, 3´-oxindole] compounds have shown exceptional inhibitory activity against the proliferation of MCF-7 breast cancer cells, indicating their potential as anti-breast cancer compounds. Molecular docking provided insights into potential cellular binding partners, suggesting therapeutic applications in cancer treatment (Santanu Hati et al., 2016).
properties
IUPAC Name |
(7aS)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-7-4-11-8(5-10-6-8)9(7)3-1/h7H,1-6H2/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTYKSKNEMCVTK-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC3(N2C1)COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC3(N2C1)COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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